molecular formula C24H25FN4O2S B2477665 2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide CAS No. 1031631-68-1

2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide

Cat. No. B2477665
CAS RN: 1031631-68-1
M. Wt: 452.55
InChI Key: DKPMHOVFNFIELR-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with a molecular formula of C23H23FN4O2S . It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a benzyl group attached to the pyrimidine ring .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. The presence of the fluorobenzyl group and the pyrimidine ring are notable features . The exact 3D conformation would depend on the specific spatial arrangement of these groups.

Scientific Research Applications

Molecular Structure and Analysis

The molecular structure and natural bond orbital calculations of similar molecules have been characterized using spectroscopic methods and density functional theory, offering insights into their geometries and intermolecular interactions (Mary et al., 2020).

Crystallographic Studies

Crystal structures of related compounds have been analyzed, revealing specific conformational features such as the inclination of the pyrimidine ring to the benzene ring, which could influence their biological interactions (Subasri et al., 2016); (Subasri et al., 2017).

Potential Antifolate and Antitumor Activities

Compounds with similar structures have been synthesized as potential dual inhibitors of thymidylate synthase and dihydrofolate reductase, indicating potential for antifolate and antitumor applications (Gangjee et al., 2008).

Anticancer Activities

Several compounds structurally related to the chemical have demonstrated potent anticancer activities, comparable to established chemotherapy drugs, in various cancer cell lines (Hafez & El-Gazzar, 2017).

Application in Drug Discovery for HIV

Research involving similar fluorine-substituted compounds has contributed to the development of HIV integrase inhibitors, highlighting their potential application in drug discovery for HIV treatment (Monteagudo et al., 2007).

Exploration in Antiallergic Agents

Research on derivatives of similar compounds has led to the discovery of potential antiallergic agents, expanding the therapeutic applications of these chemical structures (Menciu et al., 1999).

Antimalarial Potential

Certain derivatives of pyrido[1,2-a]pyrimidin-4-ones, similar to the chemical , have shown moderate antimalarial activity, indicating potential use in antimalarial drug development (Mane et al., 2014).

Mechanism of Action

Target of Action

The primary target of this compound is the soluble guanylate cyclase (sGC) . sGC is a key enzyme in the nitric oxide (NO) signaling pathway, which plays a crucial role in various physiological processes, including vasodilation, inhibition of platelet aggregation, and neurotransmission .

Mode of Action

This compound acts as a stimulator of soluble guanylate cyclase (sGC) . It binds to and activates sGC, leading to an increase in the production of cyclic guanosine monophosphate (cGMP). The increased cGMP levels then activate protein kinase G (PKG), which phosphorylates various target proteins, leading to a series of downstream effects .

Biochemical Pathways

The activation of sGC and the subsequent increase in cGMP levels affect several biochemical pathways. These include the NO/cGMP/PKG pathway , which regulates vascular tone and platelet aggregation, and the cGMP-dependent protein kinase pathway , which modulates smooth muscle relaxation . The downstream effects of these pathways contribute to the compound’s therapeutic effects.

Result of Action

The activation of sGC and the subsequent increase in cGMP levels result in a series of molecular and cellular effects. These include vasodilation , which improves blood flow, and inhibition of platelet aggregation , which reduces the risk of thrombus formation . These effects contribute to the compound’s potential therapeutic applications in cardiovascular disorders.

properties

IUPAC Name

2-[[6-[(4-fluorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN4O2S/c1-16-2-4-17(5-3-16)12-26-22(30)15-32-24-27-21-10-11-29(14-20(21)23(31)28-24)13-18-6-8-19(25)9-7-18/h2-9H,10-15H2,1H3,(H,26,30)(H,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPMHOVFNFIELR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(CN(CC3)CC4=CC=C(C=C4)F)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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